Cas no 58728-64-6 (4-aminonaphthalene-1-carbonitrile)

4-Aminonaphthalene-1-carbonitrile is a versatile aromatic compound featuring both amino and cyano functional groups on a naphthalene backbone. Its structure enables applications in organic synthesis, particularly as a building block for dyes, pharmaceuticals, and advanced materials. The electron-rich amino group enhances reactivity in electrophilic substitutions, while the cyano group offers opportunities for further functionalization via hydrolysis, reduction, or cyclization. This compound exhibits stability under standard conditions and demonstrates utility in heterocyclic chemistry, serving as a precursor for quinoline and other fused-ring systems. Its balanced solubility in polar and nonpolar solvents facilitates diverse reaction conditions, making it valuable for research and industrial applications.
4-aminonaphthalene-1-carbonitrile structure
58728-64-6 structure
Product Name:4-aminonaphthalene-1-carbonitrile
CAS No:58728-64-6
MF:C11H8N2
MW:168.194622039795
MDL:MFCD00004022
CID:375960
PubChem ID:24847487
Update Time:2025-06-09

4-aminonaphthalene-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-1-naphthonitrile
    • 1-Naphthalenecarbonitrile,4-amino-
    • 4-Amino-1-naphthalenecarbonitrile
    • 4-AMINO-1-NAPHTHONITRIL
    • 4-aminonaphthalene-1-carbonitrile
    • 1-amino-4-cyanonaphthalene
    • 1-cyano-4-aminonaphthalene
    • 1-NAPHTHALENECARBONITRILE,4-AMINO
    • 4-amino-1-naphthalene-carbonitrile
    • 4-cyano-1-aminonaphthalene
    • 4-cyano-1-naphthylamine
    • EINECS 261-412-6
    • 4-Amino-1-naphthonitrile #
    • MFCD00004022
    • BDBM50282620
    • UNII-B66LVG7MQ2
    • 4-aminonaphthalene-1-carbonitrile;4-Amino-1-naphthonitrile
    • 0-14-00-00533 (Beilstein Handbook Reference)
    • 1-Amino-4-cyano naphthalene
    • AKOS015903414
    • DS-17390
    • SCHEMBL630084
    • NS00034007
    • A831995
    • 58728-64-6
    • CHEMBL4168293
    • 1-NAPHTHALENECARBONITRILE, 4-AMINO-
    • 4-aminonaphthalene carbonitrile
    • DTXSID80207434
    • C75746
    • FT-0640547
    • BRN 2937292
    • SY023953
    • B66LVG7MQ2
    • CS-0105379
    • BCP15297
    • 4-Amino-1-naphthalenecarbonitrile, 97%
    • DTXCID80129925
    • DB-006617
    • MDL: MFCD00004022
    • Inchi: 1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2
    • InChI Key: LUSIZUFVMKYWGX-UHFFFAOYSA-N
    • SMILES: NC1C=CC(C#N)=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 168.06900
  • Monoisotopic Mass: 168.068748
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1722 (rough estimate)
  • Melting Point: 174.5-176.5 °C (lit.)
  • Boiling Point: 392.4°C at 760 mmHg
  • Flash Point: 191.1±23.2 °C
  • Refractive Index: 1.5200 (estimate)
  • PSA: 49.81000
  • LogP: 2.87488
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-aminonaphthalene-1-carbonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302 + H312 + H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S23
  • RTECS:QJ1865000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21
  • Safety Term:S23
  • Storage Condition:Store at 4 ° C, -4 ° C is better

4-aminonaphthalene-1-carbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 4-aminonaphthalene-1-carbonitrile

Introduction to 4-Aminonaphthalene-1-Carbonitrile (CAS No. 58728-64-6)

4-Aminonaphthalene-1-carbonitrile (CAS No. 58728-64-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 1-cyano-4-aminonaphthalene, is characterized by its unique molecular structure, which consists of a naphthalene ring system substituted with an amino group and a cyano group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways and applications.

The molecular formula of 4-aminonaphthalene-1-carbonitrile is C10H7N2, and its molecular weight is approximately 157.17 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its melting point is around 200°C, and it decomposes at higher temperatures, which must be considered during handling and storage.

In recent years, 4-aminonaphthalene-1-carbonitrile has been extensively studied for its potential applications in the development of novel materials and pharmaceuticals. One of the key areas of interest is its use as a building block in the synthesis of fluorescent dyes and sensors. The presence of the naphthalene ring and the amino group provides a strong chromophore, which can be further modified to enhance its optical properties. For instance, researchers have utilized 4-aminonaphthalene-1-carbonitrile to develop highly sensitive fluorescence-based sensors for detecting specific analytes in biological systems.

Beyond its role in materials science, 4-aminonaphthalene-1-carbonitrile has shown promise in the pharmaceutical industry. The compound's ability to undergo various chemical transformations makes it an attractive starting material for the synthesis of bioactive molecules. Recent studies have explored its potential as a lead compound for the development of new drugs targeting various diseases. For example, derivatives of 4-aminonaphthalene-1-carbonitrile have been investigated for their anti-inflammatory and anticancer properties. These derivatives exhibit selective binding to specific protein targets, which can be exploited to design more effective therapeutic agents.

The synthetic versatility of 4-aminonaphthalene-1-carbonitrile is another factor contributing to its widespread use in research laboratories. Chemists have developed several efficient methods for synthesizing this compound from readily available starting materials. One common approach involves the reaction of 4-chloronaphthalene with ammonia followed by cyanoation using a suitable cyanating agent such as potassium cyanide or trimethylsilyl cyanide (TMSCN). This multi-step process yields high-purity 4-aminonaphthalene-1-carbonitrile, which can be further functionalized through various chemical reactions.

In addition to its synthetic applications, 4-aminonaphthalene-1-carbonitrile has been studied for its environmental impact and safety profile. While it is not classified as a hazardous substance under current regulations, proper handling and disposal practices are recommended to minimize any potential risks. Researchers have also investigated the biodegradability of this compound and found that it can be effectively broken down by microbial processes under certain conditions.

The future prospects for 4-aminonaphthalene-1-carbonitrile are promising, driven by ongoing advancements in synthetic chemistry and materials science. As new methodologies are developed for modifying and functionalizing this compound, its applications are likely to expand into new areas such as nanotechnology and biotechnology. Moreover, the continued exploration of its biological activities could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

In conclusion, 4-aminonaphthalene-1-carbonitrile (CAS No. 58728-64-6) is a multifaceted organic compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and versatile synthetic properties make it an invaluable tool for scientists working in these fields. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in the development of innovative materials and drugs.

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